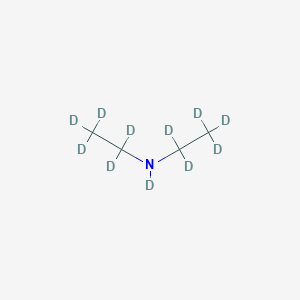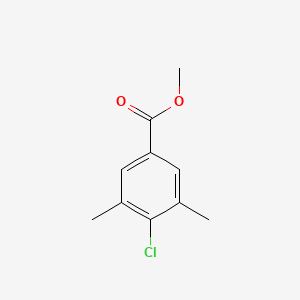![molecular formula C12H13ClF2N4O B1427090 2-Cloro-9-ciclopentil-7,7-difluoro-8,9-dihidro-5H-pirimido[4,5-B][1,4]diazepin-6(7H)-ona CAS No. 1062246-01-8](/img/structure/B1427090.png)
2-Cloro-9-ciclopentil-7,7-difluoro-8,9-dihidro-5H-pirimido[4,5-B][1,4]diazepin-6(7H)-ona
Descripción general
Descripción
2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one is a useful research compound. Its molecular formula is C12H13ClF2N4O and its molecular weight is 302.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Este compuesto ha mostrado promesa en la lucha contra el cáncer. Los derivados de esta molécula han sido evaluados por sus actividades anticancerígenas in vitro, particularmente contra la línea celular MCF-7 para el cáncer de mama. Algunos derivados han demostrado una actividad significativa, lo que indica el potencial de este compuesto como un andamiaje para el desarrollo de nuevos agentes anticancerígenos .
Actividad Antimicrobiana
Las propiedades antimicrobianas de los derivados de este compuesto se han explorado, y algunos muestran una potente actividad antibacteriana contra cepas como S. pneumoniae, B. cereus y S. aureus. Esto sugiere su aplicación en el desarrollo de nuevos antibióticos o antisépticos .
Propiedades Antioxidantes
Ciertos derivados también se han probado por sus capacidades antioxidantes utilizando el método de ensayo DPPH. Un derivado en particular mostró una alta actividad potencial, lo que podría ser beneficioso para prevenir enfermedades relacionadas con el estrés oxidativo .
Estudios de Acoplamiento Molecular
Se han realizado estudios de acoplamiento molecular para comprender la eficiencia de unión de estos compuestos a objetivos biológicos. Por ejemplo, los estudios de acoplamiento con el sitio activo de ER-alfa han mostrado una buena energía de unión, lo cual es crucial para el diseño de fármacos en cánceres relacionados con hormonas .
Simulaciones de Dinámica Molecular
Para comprender mejor el comportamiento de estos compuestos a nivel molecular, se han realizado dinámica molecular y simulación utilizando herramientas como GROMACS. Esto ayuda a predecir la estabilidad y el comportamiento del compuesto en sistemas biológicos, lo cual es esencial para el desarrollo de fármacos .
Síntesis sin Solvente
El compuesto y sus derivados se han sintetizado utilizando una técnica de irradiación de microondas sin solvente. Este método es ecológico y ofrece una alternativa más rápida y limpia a los métodos de síntesis tradicionales, lo que lo convierte en un enfoque atractivo para aplicaciones de química verde .
Mecanismo De Acción
Target of Action
The primary target of this compound is Polo-like kinase 1 (PLK1) . PLK1 is an enzyme that plays a crucial role in regulating cell cycles, particularly as an early trigger for the G2/M phase transition .
Mode of Action
The compound acts as a selective inhibitor of PLK1 . It binds to the active site of the enzyme, thereby inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of PLK1 affects the cell cycle regulation pathway. PLK1 is essential for the G2/M phase transition, and its inhibition can lead to cell cycle arrest at the G2 phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
It is known that the compound has excellent in vitro cellular potency
Result of Action
The inhibition of PLK1 by this compound leads to cell cycle arrest and can induce apoptosis . This can result in the death of cancer cells that overexpress PLK1, making it a potential therapeutic agent for various types of cancer .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
It is believed to influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
2-chloro-9-cyclopentyl-7,7-difluoro-5,8-dihydropyrimido[4,5-b][1,4]diazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF2N4O/c13-11-16-5-8-9(18-11)19(7-3-1-2-4-7)6-12(14,15)10(20)17-8/h5,7H,1-4,6H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCPBKFOMWSJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(C(=O)NC3=CN=C(N=C32)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B1427008.png)
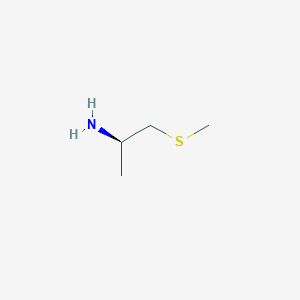


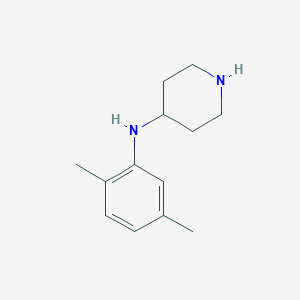
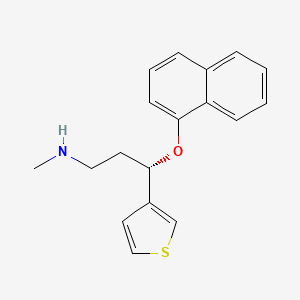

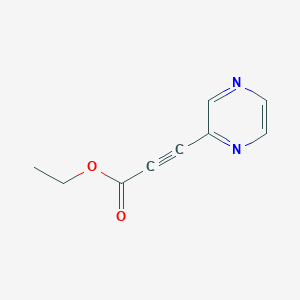
![(S)-methyl 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1427025.png)
![(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one](/img/structure/B1427026.png)
